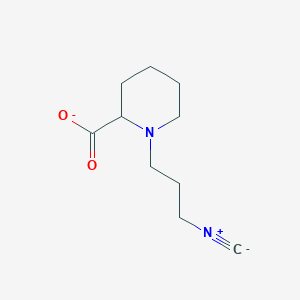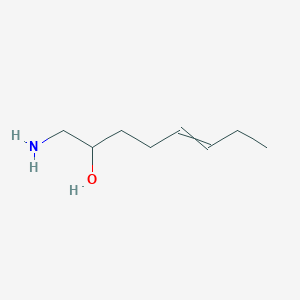
Acetamide, N-(diphenylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(diphenylphosphino)- is an organic compound that features a phosphine group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(diphenylphosphino)- typically involves the reaction of diphenylphosphine with acetamide under controlled conditions. One common method is the reaction of diphenylphosphine with acetamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production methods for Acetamide, N-(diphenylphosphino)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(diphenylphosphino)- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted acetamide derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Acetamide, N-(diphenylphosphino)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(diphenylphosphino)- involves its ability to act as a ligand and form complexes with transition metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Another acetamide derivative with different substituents on the nitrogen atom.
Diphenylphosphine: A simpler phosphine compound without the acetamide moiety.
Phosphine oxides: Oxidized derivatives of phosphine compounds.
Uniqueness
Acetamide, N-(diphenylphosphino)- is unique due to the presence of both the acetamide and diphenylphosphine groups in its structure. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler phosphine or acetamide compounds.
Properties
CAS No. |
292146-58-8 |
|---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-diphenylphosphanylacetamide |
InChI |
InChI=1S/C14H14NOP/c1-12(16)15-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) |
InChI Key |
OFVLWRISOBPRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)


![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)


